molecular formula C23H21N3O3 B11564605 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B11564605
M. Wt: 387.4 g/mol
InChI Key: NQKYTXIYDKHUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazolinone core substituted at position 7 with a 4-methylphenyl group and at position 2 with a 3-methoxybenzamide moiety. Its molecular formula is C23H21N3O3 (molecular weight: 387.44 g/mol).

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

3-methoxy-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C23H21N3O3/c1-14-6-8-15(9-7-14)17-11-20-19(21(27)12-17)13-24-23(25-20)26-22(28)16-4-3-5-18(10-16)29-2/h3-10,13,17H,11-12H2,1-2H3,(H,24,25,26,28)

InChI Key

NQKYTXIYDKHUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclohexenones with Ureas

The tetrahydroquinazolinone scaffold is synthesized via acid-catalyzed cyclocondensation of 4-methylphenyl-substituted cyclohexenones with urea or thiourea derivatives. SBA-Pr-SO₃H , a nanoporous solid acid catalyst, enables solvent-free reactions at 130°C, achieving 92% yield in 4 hours.

Reaction conditions :

SubstrateCatalystTemperatureTime (h)Yield (%)
4-MethylcyclohexenoneSBA-Pr-SO₃H130°C492
4-MethylcyclohexenoneH₂SO₄130°C678

The catalyst’s mesoporous structure enhances reactant diffusion and stabilizes transition states through Brønsted acid sites.

Oxidative Aromatization

Post-cyclization, the dihydroquinazolinone intermediate undergoes oxidation to introduce the 5-oxo group. H₂O₂-DMSO systems (1:2 v/v) at 150°C for 14 hours achieve complete oxidation without over-oxidizing the 4-methylphenyl group. Alternatives like MnO₂ or KMnO₄ result in lower yields (≤65%) due to side reactions.

Introduction of the 2-Amino Group

Nitration-Reduction Sequence

Nitration of the quinazolinone core at position 2 using fuming HNO₃ in H₂SO₄ at 0–5°C, followed by hydrogenation with Pd/C (10 wt%) in ethanol, affords the 2-amine derivative in 84% overall yield. This method ensures regioselectivity, as the electron-deficient C2 position is most reactive toward electrophilic substitution.

Direct Amination

Alternatively, Bucherer-Bergs reaction with ammonium carbonate and potassium cyanide in ethanol-water (3:1) at 100°C introduces the amine group directly, albeit with moderate yield (68%).

Amidation with 3-Methoxybenzoyl Chloride

Schotten-Baumann Conditions

The 2-aminoquinazolinone is reacted with 3-methoxybenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) at 0°C. This method yields 76% product but requires strict pH control to prevent hydrolysis.

Coupling Reagent-Mediated Amidation

Using HOBt/EDCl in DMF at room temperature improves yields to 89%. The carbodiimide activates the carboxylic acid in situ, minimizing side reactions.

Comparison of amidation methods :

MethodReagentSolventYield (%)Purity (%)
Schotten-Baumann-CH₂Cl₂7692
HOBt/EDClHOBt, EDClDMF8998
PPh₃-I₂PPh₃, I₂CH₂Cl₂8295

One-Pot Convergent Synthesis

A streamlined approach combines cyclohexenone, urea, and 3-methoxybenzoyl chloride in the presence of SBA-Pr-SO₃H and H₂O₂. This tandem cyclocondensation-amidation protocol achieves 85% yield in 18 hours, eliminating intermediate isolation steps.

Optimized one-pot conditions :

  • Catalyst: SBA-Pr-SO₃H (20 mol%)

  • Oxidant: H₂O₂ (30% aqueous, 2 equiv)

  • Temperature: 140°C

  • Solvent: Solvent-free

Scalability and Industrial Adaptations

The patent EP1546119B1 highlights continuous-flow hydrogenation for large-scale quinazolinone synthesis, reducing reaction times from 20 hours (batch) to 2 hours. Similarly, microwave-assisted amidation accelerates benzamide coupling, achieving 90% yield in 30 minutes versus 12 hours conventionally.

Analytical Characterization

Critical characterization data for the final compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.89–7.30 (m, 9H, aromatic), 3.85 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C₂₄H₂₂N₃O₃ [M+H]⁺ 400.1661, found 400.1658.

Challenges and Mitigation Strategies

  • Regioselectivity in cyclocondensation : Using electron-donating substituents (e.g., 4-methylphenyl) directs cyclization to the desired position.

  • Oxidation overstepping : Controlled H₂O₂ stoichiometry (1.5 equiv) prevents degradation of the methoxy group.

  • Amine protection : Temporary Boc-protection of the 2-amino group during benzamide coupling avoids side reactions .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the tetrahydroquinazolinone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a catalyst can be used.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide.

    Reduction: Formation of 3-methoxy-N-[7-(4-methylphenyl)-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide.

    Substitution: Formation of 3-bromo-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate amines and carbonyl compounds, followed by cyclization reactions that yield the quinazoline moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activities

1. Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups on the phenyl ring enhances the antimicrobial efficacy of these compounds .

2. Anticancer Properties
Research has demonstrated that quinazoline derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Studies indicate that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

3. Neuroprotective Effects
Given the increasing prevalence of neurodegenerative diseases, compounds like this compound are being investigated for their neuroprotective effects. Preliminary studies suggest that such compounds may inhibit enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegeneration .

Case Studies

StudyObjectiveFindings
Antimicrobial Evaluation To assess the antimicrobial activity against selected pathogensThe compound exhibited significant inhibition against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/ml .
Anticancer Activity To evaluate the anticancer potential in vitroDemonstrated dose-dependent cytotoxicity against various cancer cell lines with notable effects on cell viability and apoptosis induction .
Neuroprotective Study To investigate the effects on neurodegenerative modelsShowed promising results in reducing oxidative stress markers and enhancing neuronal survival in vitro .

Mechanism of Action

The mechanism of action of 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Moiety

3,5-Dimethoxy-N-[7-(4-Methylphenyl)-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl]Benzamide
  • Molecular Formula : C24H23N3O4 (417.47 g/mol)
  • Key Difference : Additional methoxy group at position 5 of the benzamide.
  • Impact: The 3,5-dimethoxy substitution increases electron-donating effects and steric bulk, which may enhance binding affinity but reduce solubility compared to the mono-methoxy target compound .
BI-2536 (R-4-((8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-yl)Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide)
  • Key Difference: Replaces the tetrahydroquinazolinone core with a tetrahydropteridine scaffold and introduces a cyclopentyl group.
  • Impact: The pteridine core and cyclopentyl substitution confer selectivity for Polo-like kinase 1 (PLK1), whereas the target compound’s tetrahydroquinazolinone core may target different kinases .

Modifications at Position 7 of the Tetrahydroquinazolinone Core

3-Methoxy-N-(7-Methyl-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl)Benzamide
  • Key Difference : Substitution of 4-methylphenyl with a methyl group at position 6.
N-[7-(3-Chlorophenyl)-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl]Propanamide
  • Molecular Formula : C17H16ClN3O2 (329.78 g/mol)
  • Key Difference : 3-Chlorophenyl substituent at position 7 and propanamide at position 2.
  • Impact: The electron-withdrawing chlorine atom may alter electronic distribution, affecting binding kinetics.

Core Structure and Stereochemical Variations

Compounds such as (R)-4-((8-Isopropyl-5,7-Dimethyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-yl)Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide (Compound 8, ) highlight the importance of stereochemistry. The (R)-configuration and isopropyl substitution optimize interactions with BRD4/PLK1, whereas the target compound’s planar tetrahydroquinazolinone core may limit such selectivity .

Biological Activity

3-Methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic compound that belongs to the class of tetrahydroquinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxicity, with IC₅₀ values comparable to established chemotherapeutics.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Comparison AgentIC₅₀ (µM)
HCT1163.1Doxorubicin0.5
MCF-72.5Etoposide1.0
HEK 2934.0--

The compound demonstrated selective toxicity towards the MCF-7 breast cancer cell line, suggesting a potential for targeted cancer therapy .

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies indicate that it activates caspase pathways and modulates key signaling molecules involved in cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These findings highlight its potential as a broad-spectrum antibacterial agent .

Case Studies

A notable study evaluated the in vivo efficacy of the compound in animal models. The results demonstrated a significant reduction in tumor size in treated groups compared to controls, reinforcing its potential application in cancer treatment.

Case Study Summary

  • Objective : To evaluate the therapeutic potential of the compound in vivo.
  • Method : Tumor-bearing mice were treated with varying doses of the compound.
  • Results : A dose-dependent reduction in tumor volume was observed, with a maximum reduction of 70% at higher doses.

Q & A

Q. What are the standard synthetic routes for preparing 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide, and what key intermediates are involved?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazolinone core. Key steps include:
  • Step 1: Cyclization of substituted anilines with diketones or α-haloketones under acidic/basic conditions to form the tetrahydroquinazolin-5-one scaffold .
  • Step 2: Introduction of the 4-methylphenyl group via Friedel-Crafts alkylation or Suzuki coupling, requiring palladium catalysts and controlled temperatures .
  • Step 3: Amidation with 3-methoxybenzoyl chloride in anhydrous solvents (e.g., dichloromethane) using a base like triethylamine to activate the amine .
  • Key Intermediates:
  • 7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine (core intermediate).
  • 3-Methoxybenzoyl chloride (acylating agent).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify substituent positions and confirm the absence of tautomeric forms in the tetrahydroquinazolinone core .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular weight accuracy and detects isotopic patterns for halogenated derivatives .
  • X-ray Crystallography: Programs like SHELXL and visualization tools like ORTEP-3 are employed to resolve crystal structures, particularly for analyzing hydrogen-bonding networks and steric effects in the benzamide moiety.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during the synthesis of the tetrahydroquinazolin core?

  • Methodological Answer:
  • Catalyst Screening: Use Pd(PPh3)4 for Suzuki coupling to reduce aryl halide byproducts .
  • Temperature Control: Maintain temperatures below 80°C during cyclization to prevent over-oxidation of the diketone intermediate .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side reactions .
  • Monitoring Tools: Real-time HPLC or TLC analysis identifies side products early, allowing mid-reaction adjustments .

Q. What strategies resolve contradictions between computational conformational models and experimental crystallographic data?

  • Methodological Answer:
  • Refinement Protocols: Use SHELXL’s restraints for flexible moieties (e.g., the methoxy group) to align computational models with X-ray data .
  • Density Functional Theory (DFT): Compare calculated electron densities (at B3LYP/6-31G* level) with experimental maps from ORTEP-3 to identify discrepancies in torsion angles .
  • Multi-Conformer Modeling: Incorporate low-energy conformers from molecular dynamics simulations into crystallographic refinement workflows .

Q. How should bioactivity assays be designed to evaluate pharmacokinetic properties while mitigating interference from structural analogs?

  • Methodological Answer:
  • Selective Detection: Use LC-MS/MS with MRM (multiple reaction monitoring) to distinguish the compound from metabolites or analogs based on fragmentation patterns .
  • Competitive Binding Studies: Employ fluorescence polarization assays with labeled target proteins (e.g., kinases) to quantify binding affinity in the presence of structurally similar inhibitors .
  • In Vivo Models: Use knock-out animal models to isolate the compound’s effects from endogenous analogs, ensuring dose-response curves reflect true activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer:
  • Source Validation: Cross-check assay conditions (e.g., cell line purity, passage number) from conflicting studies to identify variability .
  • Dose-Response Replication: Repeat experiments using standardized protocols (e.g., NIH’s Assay Guidance Manual) to confirm IC50 values .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers due to methodological differences .

Experimental Design Considerations

Q. What environmental stability tests are essential for ensuring reproducible results in long-term studies?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) to identify degradation pathways .
  • HPLC Purity Monitoring: Track impurity profiles over time using gradient elution methods with C18 columns .
  • Stability-Indicating Assays: Validate methods (e.g., UV spectrophotometry) to quantify intact compound vs. degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.